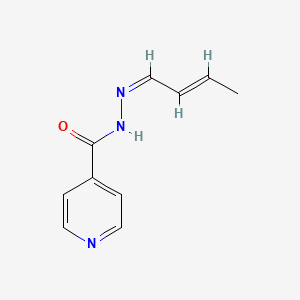

Crotonaldehyde isonicotinic acid hydrazone

Description

Overview of Hydrazone Derivatives in Organic and Medicinal Chemistry Research

Hydrazones constitute a significant class of organic compounds that have garnered considerable attention in the fields of organic and medicinal chemistry. Their synthesis is often straightforward, typically involving the condensation of hydrazines or hydrazides with aldehydes and ketones. The resulting azomethine group (-NHN=CH-) is a key structural feature that imparts a range of chemical and biological properties to these molecules. frontiersin.org Researchers have extensively explored hydrazone derivatives, leading to the discovery of compounds with a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. frontiersin.orgbrieflands.com The versatility of the hydrazone scaffold allows for structural modifications to fine-tune their biological activity and pharmacokinetic profiles. nih.gov

Historical and Current Research Landscape of Crotonaldehyde (B89634) Isonicotinic Acid Hydrazone and Related Compounds

The specific compound, crotonaldehyde isonicotinic acid hydrazone, also referred to as crotonylidene isonicotinic acid hydrazone (CIH), has been a subject of scientific inquiry. Notably, early research dating back to 1962 investigated the effect of CIH in experimental tuberculosis, highlighting its relevance in the search for new antitubercular agents. While extensive recent research specifically on CIH is not widely documented in publicly available literature, the broader class of isoniazid-derived Schiff bases continues to be an active area of investigation. connectjournals.com Contemporary research on related compounds focuses on synthesizing novel derivatives and evaluating them against various microbial strains, including drug-resistant tuberculosis. frontiersin.orgnih.gov

Rationale for Comprehensive Investigation of this compound

The rationale for a detailed investigation of this compound stems from several key factors. Firstly, the established biological importance of both the hydrazone functional group and the isonicotinic acid hydrazide core suggests that their combination could yield a molecule with significant therapeutic potential. Secondly, the presence of the unsaturated crotonaldehyde moiety introduces a distinct structural feature compared to many other reported isoniazid (B1672263) hydrazones, which could influence its biological activity and mechanism of action. A comprehensive study is warranted to fully characterize its chemical properties, biological activity spectrum, and structure-activity relationships.

Scope and Objectives of the Academic Research

The primary objective of academic research on this compound is to conduct a thorough chemical and biological characterization of the compound. This includes its unambiguous synthesis and purification, followed by detailed structural elucidation using modern analytical techniques. A key goal is to determine its three-dimensional structure, which is crucial for understanding its chemical reactivity and potential interactions with biological macromolecules. Furthermore, a central aim is to investigate its biological properties, building upon the early antitubercular studies and exploring a wider range of potential activities.

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-[(Z)-[(E)-but-2-enylidene]amino]pyridine-4-carboxamide |

InChI |

InChI=1S/C10H11N3O/c1-2-3-6-12-13-10(14)9-4-7-11-8-5-9/h2-8H,1H3,(H,13,14)/b3-2+,12-6- |

InChI Key |

YLWYNCPRXFCNLQ-OBBGFGQDSA-N |

Isomeric SMILES |

C/C=C/C=N\NC(=O)C1=CC=NC=C1 |

Canonical SMILES |

CC=CC=NNC(=O)C1=CC=NC=C1 |

solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Crotonaldehyde Isonicotinic Acid Hydrazone

Conventional Synthetic Routes for Crotonaldehyde (B89634) Isonicotinic Acid Hydrazone Formation

The most fundamental approach to synthesizing crotonaldehyde isonicotinic acid hydrazone relies on the classical condensation reaction between an aldehyde and a hydrazide.

Condensation Reaction of Isonicotinic Acid Hydrazide with Crotonaldehyde

The primary conventional method for the synthesis of this compound involves the direct condensation of isonicotinic acid hydrazide with crotonaldehyde. This reaction is typically carried out in a suitable solvent, where the nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the hydrazone. A general procedure involves suspending isonicotinic acid hydrazide in a solvent such as methanol (B129727) and adding crotonaldehyde dropwise. The reaction mixture is then stirred at room temperature to facilitate the formation of the product.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis

The efficiency of hydrazone formation can be significantly influenced by various reaction parameters. While specific optimization data for the synthesis of this compound is not extensively available in the reviewed literature, general principles of hydrazone synthesis can be applied.

Solvent Effects: The choice of solvent can impact the reaction rate and yield. Protic solvents like ethanol (B145695) and methanol are commonly used and can facilitate the proton transfer steps involved in the mechanism. mdpi.comnih.gov In some cases, the use of a co-solvent system or a higher boiling point solvent like butanol can be beneficial, particularly if the removal of water is required to drive the equilibrium towards product formation. youtube.com

Temperature: The reaction is often carried out at room temperature, but gentle heating or refluxing can be employed to accelerate the reaction, especially for less reactive carbonyl compounds. nih.gov However, for a volatile α,β-unsaturated aldehyde like crotonaldehyde, careful temperature control is necessary to prevent its evaporation and potential side reactions.

Catalysis: The condensation reaction is frequently catalyzed by the addition of a small amount of acid. nih.govresearchgate.net Glacial acetic acid is a common choice, as it can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazide. researchgate.net Other acid catalysts, such as p-toluenesulfonic acid and mineral acids, have also been employed in hydrazone synthesis. researchgate.net Lewis acids like cerium(III) chloride (CeCl₃·7H₂O) have also been shown to effectively catalyze hydrazone formation, sometimes leading to shorter reaction times. mdpi.com

The following table illustrates the effect of different catalysts on the synthesis of various isonicotinoyl hydrazones, providing an insight into potential catalytic systems for the target compound.

| Aldehyde/Ketone | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Various aromatic aldehydes | p-Toluene sulphonic acid | - | - | - | researchgate.net |

| Various aromatic aldehydes | Citric acid | - | - | - | researchgate.net |

| Various aromatic aldehydes | Scandium triflate | - | - | - | researchgate.net |

| Various aromatic aldehydes | Ceric ammonium (B1175870) nitrate | - | - | - | researchgate.net |

| 3,4-Dimethoxybenzaldehyde | CeCl₃·7H₂O (2 mol%) | tert-Butanol | 5 min | 97 | mdpi.com |

| 2,4-Dimethoxyacetophenone | None | Ethanol | 24 h | 63 | mdpi.com |

| 2,4-Dimethoxyacetophenone | CeCl₃·7H₂O (5 mol%) | Ethanol | 24 h | 20 | mdpi.com |

This table presents data for analogous hydrazone syntheses to illustrate the impact of catalysis, as specific data for this compound was not available in the searched literature.

Advanced Synthetic Approaches

In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic methods.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. arkat-usa.orgminarjournal.com For the synthesis of isonicotinoyl hydrazones, microwave activation has been shown to increase product yields and decrease reaction times by a factor of 3-4 compared to traditional technologies. researchgate.net The main factors influencing the outcome are the microwave power and the duration of irradiation. researchgate.net

While specific data for the microwave-assisted synthesis of this compound is limited, the following table provides representative data for the microwave-assisted synthesis of other hydrazones, highlighting the potential of this technique.

| Reactants | Microwave Power | Time | Solvent | Yield (%) | Reference |

| Isoniazid (B1672263) + β-diketones | - | Shorter than conventional | - | Increased | researchgate.net |

| HYNIC + Supported aldehyde | - | 10 min | - | >98 | arkat-usa.org |

| Ethyl hippurate + Aldehydes | - | 5 min | Solvent-free | High | minarjournal.com |

| Aldonitrones + Methacrylate esters | - | 5 h | Toluene | 45 | beilstein-archives.org |

This table presents data for analogous microwave-assisted hydrazone syntheses, as specific data for this compound was not available in the searched literature.

Solvent-Free and Green Chemistry Methodologies in Synthesis

Solvent-free or "neat" reactions, often facilitated by techniques like grinding or ball milling (mechanochemistry), represent a significant advancement in green chemistry. researchgate.net These methods eliminate the need for potentially hazardous organic solvents, reduce waste, and can lead to highly efficient and rapid product formation. The synthesis of isonicotinoyl hydrazones has been successfully achieved using co-grinding of isoniazid and an aldehyde, offering an environmentally friendly approach with shorter reaction times and mild conditions. researchgate.net

The following table showcases results from solvent-free and other green synthetic approaches for hydrazone formation, indicating the feasibility of these methods for the synthesis of this compound.

| Reactants | Method | Time | Catalyst | Yield (%) | Reference |

| Isoniazid + Phenolic/Furanyl aldehydes | Planetary ball mill | 180 min | None | Quantitative | researchgate.net |

| Hydrazides + Aldehydes | Grinding | - | Moist L-proline | High | researchgate.net |

| Hydrazides + Aldehydes | Solution-based | - | Organocatalyst | - | researchgate.net |

This table presents data for analogous green hydrazone syntheses, as specific data for this compound was not available in the searched literature.

Reaction Kinetics and Mechanistic Elucidation of Hydrazone Formation

The formation of a hydrazone from an aldehyde or ketone proceeds through a nucleophilic addition-elimination mechanism. libretexts.org The reaction is generally acid-catalyzed. youtube.com

The initial step involves the nucleophilic attack of the terminal nitrogen atom of the isonicotinic acid hydrazide on the carbonyl carbon of crotonaldehyde. This attack is often facilitated by acid catalysis, where the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

The subsequent step is the dehydration of the carbinolamine intermediate. This elimination of a water molecule is also typically acid-catalyzed, which involves the protonation of the hydroxyl group, converting it into a good leaving group (water). youtube.com The loss of water results in the formation of the C=N double bond characteristic of the hydrazone.

For α,β-unsaturated aldehydes like crotonaldehyde, the reaction can potentially be more complex. There is a possibility of 1,4-conjugate addition (Michael addition) of the hydrazide to the C=C double bond, in competition with the 1,2-addition to the carbonyl group. researchgate.net However, the formation of the hydrazone via attack at the carbonyl is generally the favored pathway. researchgate.net

Kinetic studies on hydrazone formation have shown that the rate can be influenced by electronic effects. Electron-withdrawing groups on the aldehyde generally increase the reaction rate. nih.gov The reaction rate is also pH-dependent, with catalysis by both acids and bases being observed. Water-soluble catalysts, such as anthranilic acids, have been shown to significantly enhance the rate of hydrazone formation at neutral pH. nih.gov

Detailed quantum-chemical modeling of the reaction between ethylhydrazine (B1196685) and α,β-unsaturated ketones has shown that the initial addition of the hydrazine (B178648) to the carbonyl group is a key step. researchgate.net The subsequent cyclization to form pyrazolines can also occur, indicating that the reaction pathway can be influenced by the specific reactants and conditions. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The molecular framework of this compound, characterized by the presence of an acylhydrazone linkage (-CO-NH-N=CH-), has served as a versatile scaffold for the design and synthesis of a multitude of analogues and derivatives. The primary impetus for these synthetic endeavors is the exploration and enhancement of their biological activities. Researchers have systematically modified the crotonaldehyde and isonicotinic acid hydrazide moieties to investigate structure-activity relationships and to develop compounds with improved pharmacological profiles.

The general synthetic strategy for preparing these Schiff bases involves the condensation reaction between isonicotinic acid hydrazide (isoniazid) and a diverse array of carbonyl compounds, including aldehydes and ketones. mdpi.comnih.gov This reaction is a classic example of nucleophilic addition-elimination, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine or imine (-C=N-) bond of the hydrazone. mdpi.comijcce.ac.ir

Several methodologies have been employed for the synthesis of these analogues, ranging from conventional heating under reflux to more contemporary and environmentally benign techniques.

Conventional Synthesis: The most common method involves refluxing a mixture of isonicotinic acid hydrazide and the desired aldehyde or ketone in a suitable solvent, typically an alcohol like ethanol. nih.govtandfonline.com The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, to facilitate the dehydration step. mdpi.comtandfonline.com Reaction times can range from a few hours to several hours, and the products are often isolated as crystalline solids in good yields upon cooling or concentration of the reaction mixture. nih.gov

Microwave-Assisted Synthesis: To accelerate the reaction and improve yields, microwave-assisted organic synthesis has been successfully applied. mdpi.comresearchgate.net This technique significantly reduces reaction times, often from hours to minutes, by efficiently heating the reaction mixture. mdpi.comresearchgate.net For instance, the synthesis of isoniazid Schiff bases with various aromatic aldehydes has been achieved in 10 to 20 minutes under microwave irradiation at 85°C. mdpi.com

Green Synthetic Approaches: In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes. These include performing the condensation reaction in water as a solvent, which eliminates the need for volatile organic solvents. tandfonline.com Furthermore, catalyst-free conditions have been explored, particularly in aqueous media, with methods like sonication and simple stirring at room temperature proving effective. tandfonline.com These green methods not only offer environmental benefits but can also lead to high yields and shorter reaction times compared to conventional refluxing. tandfonline.com

The design of analogues has focused on introducing a wide variety of substituents to probe their electronic and steric effects on biological activity. This has led to the synthesis of a large library of derivatives.

Analogues from Aromatic Aldehydes: A significant number of derivatives have been prepared by reacting isoniazid with various substituted aromatic aldehydes. nih.govresearchgate.net These aldehydes include those with electron-donating groups (e.g., hydroxy, methoxy) and electron-withdrawing groups (e.g., nitro, halo) on the aromatic ring. For example, derivatives have been synthesized from vanillin (B372448) and salicylaldehyde (B1680747). mdpi.comnih.gov

Analogues from Aliphatic Carbonyls: The synthesis has also been extended to aliphatic aldehydes and ketones. nih.gov This allows for the introduction of different chain lengths and branching, which can influence properties like lipophilicity. nih.gov

Analogues from Heterocyclic Carbonyls: To introduce additional heteroatoms and potential coordination sites, derivatives have been synthesized from heterocyclic aldehydes and ketones, such as those containing indole (B1671886) or isatin (B1672199) moieties. researchgate.nettandfonline.com

The synthesized compounds are typically characterized using a combination of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS), to confirm their chemical structures. mdpi.comijcce.ac.irmdpi.com For instance, the IR spectra of these hydrazones show characteristic absorption bands for the C=O (amide) and C=N (imine) stretching vibrations, and the ¹H NMR spectra display a characteristic singlet for the azomethine proton (-N=CH). mdpi.comnih.gov

The following tables summarize a selection of synthesized analogues of this compound, showcasing the diversity of the carbonyl precursors used in their synthesis.

Table 1: Synthesized Analogues of this compound from Aromatic Aldehydes

| Compound Name | Carbonyl Precursor | Reference |

| N'-(2-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide | 2-Hydroxy-3-methoxybenzaldehyde | ijcce.ac.ir |

| N'-(2,4-Dihydroxybenzylidene)isonicotinohydrazide | 2,4-Dihydroxybenzaldehyde | ijcce.ac.ir |

| N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | mdpi.com |

| N'-(2-Benzyloxybenzylidene)isonicotinohydrazide | 2-Benzyloxybenzaldehyde | nih.gov |

Table 2: Synthesized Analogues of this compound from Heterocyclic and Other Carbonyls

| Compound Name | Carbonyl Precursor | Reference |

| N'-(6-Chloro-2-oxoindolin-3-ylidene)nicotinohydrazide | 6-Chloroisatin | tandfonline.com |

| Crotonaldehyde nicotinoyl hydrazone | Crotonaldehyde | prepchem.com |

| 1-Isonicotinyl-2-isopropylidene hydrazine | Acetone | lookchem.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of Crotonaldehyde (B89634) Isonicotinic Acid Hydrazone

The definitive three-dimensional arrangement of atoms and bonds within a crystalline solid is provided by single-crystal X-ray diffraction. For Crotonaldehyde isonicotinic acid hydrazone, this technique offers a comprehensive insight into its molecular and supramolecular characteristics.

The crystal structure of (E)-N'-(but-2-en-1-ylidene)isonicotinohydrazide has been determined to be in the monoclinic space group P2₁/c. nih.gov The unit cell parameters are a = 9.5779(8) Å, b = 12.6191(11) Å, c = 9.2095(8) Å, with a β angle of 113.511(1)°. nih.gov The volume of the unit cell is 1020.70(15) ų, and it contains four molecules (Z=4). nih.gov

| Crystal Data | |

| Empirical Formula | C₁₀H₁₁N₃O |

| Formula Weight | 189.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5779(8) |

| b (Å) | 12.6191(11) |

| c (Å) | 9.2095(8) |

| β (°) ** | 113.511(1) |

| Volume (ų) | 1020.70(15) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Calculated Density (Mg/m³) | 1.232 |

| Absorption Coefficient (mm⁻¹) ** | 0.08 |

| F(000) | 400 |

Determination of Molecular Geometry and Bond Parameters

The X-ray diffraction data allows for the precise measurement of bond lengths and angles within the molecule. Key bond lengths include the C=N azomethine bond, the N-N single bond of the hydrazone moiety, and the C=O carbonyl bond. The geometry around the azomethine carbon and the amide group deviates from ideal values due to electronic and steric effects.

| Bond | Length (Å) | Angle | Angle (°) |

| C(7)=N(2) | 1.278(2) | C(8)-N(3)-C(12) | 117.0(2) |

| N(2)-N(3) | 1.369(2) | C(5)-C(6)-C(7) | 123.6(2) |

| N(3)-C(8) | 1.352(2) | N(2)-N(3)-C(8) | 118.0(2) |

| C(8)-O(1) | 1.235(2) | N(3)-C(8)-O(1) | 122.3(2) |

| C(8)-C(9) | 1.503(3) | N(3)-C(8)-C(9) | 116.3(2) |

| C(6)-C(7) | 1.450(3) | O(1)-C(8)-C(9) | 121.4(2) |

| C(5)-C(6) | 1.325(3) | C(9)-C(10)-N(1) | 123.9(2) |

| C(4)-C(5) | 1.498(3) | C(11)-N(1)-C(10) | 117.2(2) |

Analysis of Conformational Isomerism (e.g., E/Z, syn/anti)

The molecule exists in the solid state as the E isomer with respect to the C=N double bond, which is a common feature for many hydrazones due to reduced steric hindrance. The conformation around the N-C(O) amide bond is also a critical structural feature. In the crystal structure of (E)-N'-(but-2-en-1-ylidene)isonicotinohydrazide, the pyridine (B92270) ring is twisted with respect to the mean plane of the hydrazine (B178648) chain, with a dihedral angle of 31.40(9)°. nih.gov This twisting is a result of optimizing electronic and steric interactions within the molecule.

Investigation of Supramolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

In the crystalline state, molecules of this compound are linked by intermolecular hydrogen bonds. Specifically, the amide N-H group acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring serves as the acceptor. nih.gov This N-H···N interaction connects the molecules into zigzag chains that propagate parallel to the (-1 0 1) plane. nih.gov The detailed geometry of this hydrogen bond is crucial for understanding the stability and physical properties of the crystal.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(3)-H(3A)···N(1) | 0.86 | 2.21 | 3.055(2) | 167 |

Symmetry code: (i) -x+1, y+1/2, -z+3/2

While significant π-π stacking interactions are not explicitly detailed in the primary crystallographic report, the chain-like arrangement mediated by hydrogen bonding is the dominant supramolecular feature governing the crystal packing.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Assignment and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes. For this compound, these methods are instrumental in confirming the presence of key structural motifs.

Characterization of Azomethine (C=N) and Amide (C=O, N-H) stretching frequencies

The azomethine (C=N) stretching vibration is a hallmark of hydrazones and typically appears in the range of 1575-1620 cm⁻¹. For a series of isonicotinic hydrazone derivatives, this peak was observed in the range of 1577.51–1615.26 cm⁻¹. nih.gov

The amide I band (primarily C=O stretching) is one of the most intense absorptions in the IR spectrum of hydrazones. For related compounds, the amide C=O stretching frequency is typically observed in the range of 1640-1680 cm⁻¹.

The N-H stretching vibration of the amide group is expected in the region of 3100-3300 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.

The amide II band (a combination of N-H bending and C-N stretching) is generally found around 1520-1550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom, allowing for a complete structural assignment.

While the full experimental NMR data for this compound is not published, the expected chemical shifts can be inferred from the analysis of its constituent parts and related known compounds.

¹H NMR:

Amide N-H proton: This proton typically resonates as a singlet at a downfield chemical shift, often above 11.0 ppm, due to the deshielding effect of the carbonyl group and potential hydrogen bonding.

Azomethine proton (-N=CH-): The proton attached to the azomethine carbon is expected to appear as a singlet or a doublet (if coupled to an adjacent proton) in the range of 8.0-8.5 ppm.

Pyridine protons: The protons on the isonicotinoyl moiety will appear as doublets in the aromatic region, typically between 7.5 and 8.8 ppm.

But-2-enyl protons: The protons of the crotonaldehyde fragment will show characteristic signals for vinylic and methyl protons, with coupling patterns that confirm their connectivity. The methyl group protons would likely appear as a doublet around 1.8-2.0 ppm, while the vinylic protons would resonate in the 6.0-7.0 ppm region.

¹³C NMR:

Carbonyl carbon (C=O): The amide carbonyl carbon is expected to have a chemical shift in the range of 160-170 ppm.

Azomethine carbon (C=N): This carbon typically resonates in the range of 140-150 ppm.

Pyridine carbons: The carbons of the pyridine ring will appear in the aromatic region, generally between 120 and 155 ppm.

But-2-enyl carbons: The carbons of the crotonaldehyde residue will have shifts characteristic of sp² and sp³ hybridized carbons. The methyl carbon would be expected around 18-25 ppm, while the vinylic carbons would appear in the 120-140 ppm range.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the isonicotinoyl and crotonaldehyde moieties.

Isonicotinoyl Moiety:

Pyridine Protons: The pyridine ring will show two sets of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons ortho to the ring nitrogen (H-2' and H-6') are expected to appear as a doublet at a downfield chemical shift (around δ 8.7-8.8 ppm) due to the deshielding effect of the nitrogen atom. The protons meta to the nitrogen (H-3' and H-5') will also appear as a doublet at a slightly upfield position (around δ 7.7-7.8 ppm). ect-journal.kztandfonline.com

Amide Proton (NH): The amide proton (-C(=O)NH-) signal is expected to be a singlet in the downfield region (δ 11.0-12.0 ppm), with its exact position being sensitive to solvent and concentration. ect-journal.kz

Crotonaldehyde Moiety:

Azomethine Proton (-N=CH-): The proton of the azomethine group is anticipated to resonate as a doublet in the region of δ 8.1-8.4 ppm. tandfonline.com The coupling will be with the adjacent vinyl proton.

Vinyl Protons (-CH=CH-): The two vinyl protons will form a complex splitting pattern. The proton adjacent to the azomethine group is expected to appear as a doublet of quartets, while the proton coupled to the methyl group will likely be a doublet of doublets. These signals would likely be found in the δ 6.8-7.2 ppm range. tandfonline.com

Methyl Protons (-CH₃): The terminal methyl group protons will appear as a doublet in the upfield region (around δ 1.9-2.1 ppm), coupled to the adjacent vinyl proton.

The coupling constants (J values) between adjacent protons would provide definitive evidence for the connectivity within the crotonaldehyde chain. For instance, a large coupling constant (typically 10-18 Hz) between the vinyl protons would confirm an E (trans) configuration, which is generally more stable.

A representative, albeit hypothetical, ¹H NMR data table for this compound is presented below, based on data from analogous compounds. ect-journal.kztandfonline.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Amide) | 11.5 | s (singlet) | - |

| H-2', H-6' (Pyridine) | 8.75 | d (doublet) | ~6.0 |

| H-3', H-5' (Pyridine) | 7.80 | d (doublet) | ~6.0 |

| -N=CH- (Azomethine) | 8.2 | d (doublet) | ~8.0 |

| -CH=CH-CH₃ | 7.0 | dq (doublet of quartets) | ~15.0, ~7.0 |

| -CH=CH-CH₃ | 6.9 | dd (doublet of doublets) | ~15.0, ~8.0 |

| -CH₃ (Methyl) | 2.0 | d (doublet) | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. Based on data from similar isonicotinic acid hydrazones, the expected chemical shifts can be predicted. mdpi.comect-journal.kz

Isonicotinoyl Moiety:

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to be the most deshielded carbon, appearing at a chemical shift of approximately δ 161-165 ppm. ect-journal.kz

Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbon attached to the carbonyl group (C-4') will be around δ 140-142 ppm. The carbons ortho to the nitrogen (C-2' and C-6') are expected around δ 150 ppm, while the carbons meta to the nitrogen (C-3' and C-5') will be in the region of δ 121-122 ppm. ect-journal.kz

Crotonaldehyde Moiety:

Azomethine Carbon (-N=CH-): The azomethine carbon is expected to have a chemical shift in the range of δ 140-150 ppm.

Vinyl Carbons (-CH=CH-): The two vinyl carbons will have distinct signals in the olefinic region, typically between δ 120-140 ppm.

Methyl Carbon (-CH₃): The terminal methyl carbon will be the most shielded carbon, appearing at a high-field chemical shift of around δ 18-20 ppm.

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 163 |

| C-2', C-6' (Pyridine) | 150 |

| -N=CH- (Azomethine) | 145 |

| C-4' (Pyridine) | 141 |

| -CH=CH- | 135 |

| -CH=CH- | 125 |

| C-3', C-5' (Pyridine) | 121 |

| -CH₃ (Methyl) | 19 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be observed between the adjacent vinyl protons, between the vinyl proton and the azomethine proton, and between the other vinyl proton and the methyl protons. This would confirm the sequence of protons in the crotonaldehyde fragment. Cross-peaks would also be seen between the ortho and meta protons of the pyridine ring. ect-journal.kz

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These ¹H-¹³C correlation experiments establish direct one-bond correlations between protons and the carbons they are attached to. This technique would be instrumental in assigning the signals of the protonated carbons in both the pyridine ring and the crotonaldehyde chain. ect-journal.kz

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is crucial for determining the conformation and stereochemistry of the molecule. For instance, a NOESY correlation between the azomethine proton and one of the vinyl protons would help to confirm the E/Z configuration around the C=N double bond. Similarly, correlations between the protons of the crotonaldehyde moiety and the pyridine ring could provide insights into the preferred conformation around the amide bond.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass of this compound and for deducing its elemental composition. The fragmentation patterns observed in the tandem mass spectrum (MS/MS) provide valuable structural information. researchgate.net

The expected nominal molecular weight of this compound (C₁₀H₁₁N₃O) is approximately 189.09 g/mol . HRMS would provide a much more accurate mass, confirming the elemental formula.

The fragmentation of isonicotinic acid hydrazones under electrospray ionization (ESI) conditions typically involves cleavage of the amide and hydrazone linkages. researchgate.net Expected fragmentation pathways for this compound would include:

Cleavage of the N-N bond: This would lead to the formation of the isonicotinoyl cation (m/z 106) and a radical cation corresponding to the crotonaldehyde imine fragment.

Cleavage of the amide C-N bond: This would generate the pyridin-4-ylcarbonylium ion (m/z 106) and the crotonaldehyde hydrazone fragment.

Loss of the crotonaldehyde moiety: Fragmentation could lead to the loss of the butenylideneamino group, resulting in the isonicotinic acid hydrazide fragment ion.

Fragmentation within the crotonaldehyde chain: Cleavage of the C-C bonds in the butenylidene group would also be possible.

A detailed analysis of the MS/MS spectrum would allow for the reconstruction of the molecule's structure based on the observed fragment ions.

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound. The presence of conjugated π-systems, including the pyridine ring, the amide group, and the α,β-unsaturated hydrazone moiety, suggests that the molecule will exhibit characteristic electronic transitions. mdpi.comrsc.orgnih.gov

UV-Vis Absorption: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or DMSO, is expected to show absorption bands corresponding to π → π* and n → π* transitions. Based on data for similar isonicotinic acid hydrazones, strong absorption bands are anticipated in the UV region. For instance, isonicotinic acid hydrazones of aromatic aldehydes often show maximum absorption (λmax) in the range of 300-330 nm. mdpi.comtandfonline.com The extended conjugation in the crotonaldehyde moiety might shift this absorption to a slightly longer wavelength.

Fluorescence Emission: Upon excitation at an appropriate wavelength (usually at or near the λmax of the lowest energy absorption band), the molecule may exhibit fluorescence. The emission spectrum would provide information about the excited state properties. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The photophysical properties of hydrazones can be sensitive to the solvent polarity and pH, which could be investigated to understand the nature of the electronic states involved. nih.gov

The study of the electronic spectra is crucial for understanding the potential of this compound in applications such as fluorescent probes or photoactive materials.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For Crotonaldehyde (B89634) Isonicotinic Acid Hydrazone, DFT calculations offer a deep understanding of its electronic properties and reactivity. These calculations are often performed using specific basis sets, such as B3LYP/6-31G(d,p), to ensure accuracy. science.gov

Geometry Optimization and Conformational Analysis in Gas Phase and Solvent

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For hydrazone derivatives, DFT calculations are employed to optimize the molecular geometry both in the gas phase and in the presence of a solvent. science.govmdpi.com This analysis helps to understand the conformational preferences of the molecule and how the surrounding medium influences its structure. The inclusion of solvent effects, often using models like the Polarizable Continuum Model (PCM), is critical as it simulates a more realistic chemical environment. mdpi.com For similar hydrazone structures, studies have shown that the presence of intramolecular hydrogen bonding plays a significant role in stabilizing the geometry. science.gov

Table 1: Representative Optimized Geometrical Parameters for a Hydrazone Moiety

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=N | ~1.28 |

| N-N | ~1.38 |

| C-C (aliphatic) | ~1.50 |

| C-C (aromatic) | ~1.40 |

| C=N-N Angle | ~116° |

| C-N-N Angle | ~120° |

Note: These are generalized values for a hydrazone structure and the actual values for Crotonaldehyde Isonicotinic Acid Hydrazone may vary.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. libretexts.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as electrons can be easily excited to a higher energy level. mdpi.com For hydrazone compounds, the HOMO is often localized on the hydrazone moiety, while the LUMO can be centered around other parts of the molecule, depending on the substituents. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Model Hydrazone System

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.2 |

| Chemical Potential (μ) | -4.0 |

| Electrophilicity Index (ω) | 3.64 |

Note: These values are illustrative and depend on the specific molecule and the level of theory used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ijcce.ac.ir The MEP map displays regions of different electrostatic potential on the molecular surface. Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions indicate positive potential, corresponding to electron-deficient areas prone to nucleophilic attack. Green regions represent neutral potential. ijcce.ac.ir For hydrazone derivatives, the MEP map typically shows negative potential around the nitrogen and oxygen atoms, highlighting them as sites for electrophilic interaction. researchgate.net

Calculation of Vibrational Frequencies and Simulated Spectra for Experimental Comparison

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman active modes. These calculated frequencies and the resulting simulated spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. For hydrazone compounds, characteristic vibrational frequencies include the C=N stretching of the imine group, N-H stretching of the hydrazone linkage, and various vibrations associated with the aromatic rings. mdpi.com For instance, the C=N stretching vibration in hydrazones typically appears in the range of 1577–1615 cm⁻¹. mdpi.comnih.gov

Table 3: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Hydrazone

| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3300 | ~3250 |

| C-H (aromatic) | ~3100 | ~3050 |

| C=O Stretch | ~1680 | ~1650 |

| C=N Stretch | ~1600 | ~1580 |

| N-N Stretch | ~1150 | ~1140 |

Note: Discrepancies between calculated and experimental values are common and can be corrected by scaling factors.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be interpreted in terms of charge transfer and hyperconjugative interactions. science.gov This analysis is particularly useful for understanding the nature and strength of intermolecular hydrogen bonds and other non-covalent interactions that stabilize the molecular structure. science.govresearchgate.net In hydrazones, NBO analysis can quantify the donor-acceptor interactions that contribute to their stability and reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior

While DFT calculations provide static pictures of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes, flexibility, and interactions with the surrounding solvent. For this compound, MD simulations could be used to explore its conformational landscape in solution, identify the most populated conformations, and understand how it interacts with water or other solvent molecules. This information is crucial for understanding its behavior in a biological or chemical system.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. epstem.netresearchgate.net This approach is particularly valuable in predicting the behavior of novel compounds and in the rational design of molecules with desired characteristics. For this compound, QSPR studies, informed by data from analogous compounds, can elucidate its electronic, structural, and spectroscopic features.

The foundation of any QSPR study lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized based on their dimensionality, ranging from simple atom counts to complex 3D representations of the molecular shape and electronic surface.

Due to a lack of specific published research on this compound, data from closely related aliphatic hydrazones, such as formaldehyde (B43269) hydrazone, acetaldehyde (B116499) hydrazone, and propanal hydrazone, can be used for analogy. Theoretical calculations for these compounds have been performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set, providing valuable insights into their electronic and structural parameters. jocpr.com

Key molecular descriptors include:

Structural Parameters: These encompass bond lengths, bond angles, and dihedral angles. For aliphatic hydrazones, the C=N bond length is typically around 1.28 Å, and the N-N bond length is approximately 1.34 Å. The geometry around the C=N bond is generally found to be in the more stable trans or E configuration. jocpr.com

Electronic Parameters: These descriptors quantify the electronic nature of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. epstem.net

Mulliken Charges: These calculations provide the partial charge distribution on each atom, offering insights into the electrophilic and nucleophilic sites within the molecule. jocpr.com In hydrazones, the nitrogen atoms of the hydrazone moiety are typically nucleophilic. nih.gov

Below are interactive tables presenting calculated molecular descriptors for analogous aliphatic hydrazones. jocpr.com

Table 1: Calculated Electronic Properties of Aliphatic Hydrazones

| Compound | Total Energy (Hartree) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| Formaldehyde Hydrazone | -131.03 | 2.33 | -6.45 | 1.77 | 8.22 |

| Acetaldehyde Hydrazone | -170.32 | 2.45 | -6.23 | 1.69 | 7.92 |

Table 2: Selected Calculated Structural Parameters of Aliphatic Hydrazones

| Compound | C=N Bond Length (Å) | N-N Bond Length (Å) | C-N-N Bond Angle (°) |

|---|---|---|---|

| Formaldehyde Hydrazone | 1.2809 | 1.3403 | 118.5 |

| Acetaldehyde Hydrazone | 1.2842 | 1.3398 | 117.9 |

A significant application of theoretical calculations is the prediction and interpretation of spectroscopic data. By correlating calculated parameters with experimental spectra, a deeper understanding of the molecular structure and vibrations can be achieved.

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For isonicotinic acid hydrazones, key vibrational modes include the N-H stretch, C=O (amide I) stretch, C=N stretch, and pyridine (B92270) ring vibrations. nih.govnih.gov A very good correlation between experimental and theoretical vibrational data suggests that the optimized molecular structure is a close representation of the actual molecule. researchgate.net For instance, the calculated vibrational spectra for isonicotinic acid hydrazide derivatives often show good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts. jocpr.comnih.gov In isonicotinic acid hydrazones, the chemical shift of the azomethine proton (-CH=N-) is a characteristic signal, typically appearing in the range of 8.26-8.29 ppm in the ¹H NMR spectrum. nih.gov The amide proton (-NH-) signal is also a key feature. nih.gov Theoretical calculations can help in the definitive assignment of these and other signals in the spectrum. nih.gov For example, in a study of indole-hydrazone derivatives, DFT calculations were used to confirm the E/Z and syn/anti configurations based on the calculated and experimental NMR data. nih.gov

The correlation between theoretical indices and experimental data is a powerful tool for structural elucidation and for validating the computational models used. While specific data for this compound is not yet available in the literature, the established methodologies and the data from analogous compounds provide a robust framework for its future computational investigation.

Coordination Chemistry and Metal Complexation Studies

Ligational Behavior of Crotonaldehyde (B89634) Isonicotinic Acid Hydrazone

The coordination behavior of crotonaldehyde isonicotinic acid hydrazone is dictated by the presence of multiple potential donor atoms and its ability to exist in keto-enol tautomeric forms. This versatility allows for various modes of chelation and denticity when interacting with metal ions.

Chelation Modes and Denticity in Metal Complexes

The denticity of this compound can vary depending on the reaction conditions, the nature of the metal ion, and the presence of other coordinating species. It can function as a bidentate or tridentate ligand.

In its most common bidentate coordination mode, the ligand binds to a metal center through the carbonyl oxygen and the azomethine nitrogen atom, forming a stable five-membered chelate ring. In this mode, the pyridine (B92270) nitrogen may or may not be involved in coordination.

As a tridentate ligand, it can coordinate through the pyridinic nitrogen, the azomethine nitrogen, and the enolic oxygen (after deprotonation). This mode of coordination leads to the formation of two chelate rings, enhancing the stability of the resulting complex. The involvement of the pyridinic nitrogen in coordination is often influenced by the metal ion's coordination preferences and the steric environment.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to promote complex formation. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with First-Row Transition Metals (e.g., Cu(II), Ni(II), Co(II), Fe(II/III), Zn(II), Mn(II))

Complexes of this compound with first-row transition metals have been a subject of study. The synthesis of these complexes is generally achieved by reacting the ligand with the corresponding metal chlorides, sulfates, or acetates in alcoholic solutions.

Copper(II) Complexes: Copper(II) complexes of analogous isonicotinic acid hydrazones often exhibit square planar or distorted octahedral geometries. Magnetic susceptibility measurements for similar Cu(II) complexes typically indicate paramagnetic behavior, consistent with the d⁹ electronic configuration of the Cu(II) ion.

Nickel(II) Complexes: Nickel(II) can form complexes with various geometries, including octahedral and square planar, depending on the ligand field strength and reaction conditions. Spectroscopic studies of related Ni(II) hydrazone complexes help in elucidating their structures.

Cobalt(II) Complexes: Cobalt(II) complexes with similar hydrazone ligands have been reported to adopt tetrahedral or octahedral geometries. Magnetic moment data and electronic spectra are crucial in determining the coordination environment of the Co(II) ion.

Iron(II/III), Zinc(II), and Manganese(II) Complexes: While specific studies on the crotonaldehyde derivative are limited, research on other isonicotinic acid hydrazones suggests that they form stable complexes with Fe(II/III), Zn(II), and Mn(II). Zinc(II) complexes, being diamagnetic, are particularly useful for NMR studies to probe the ligand's coordination mode. Manganese and iron complexes often exhibit paramagnetic properties, and their structures can be inferred from spectroscopic and magnetic data.

Complexes with Main Group and Lanthanide Ions

There is a lack of specific research in the available literature concerning the complexation of this compound with main group and lanthanide ions. However, the known affinity of the hard oxygen and nitrogen donor atoms in similar hydrazone ligands for these hard metal ions suggests that the formation of such complexes is plausible. Further research in this area could reveal novel coordination compounds with interesting structural and photophysical properties.

Structural Elucidation of Metal Complexes

The definitive determination of the structure of metal complexes of this compound relies on single-crystal X-ray diffraction studies. In the absence of such data for the complexes, spectroscopic techniques provide valuable insights into their coordination chemistry.

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. A shift in the stretching frequency of the C=O and C=N bonds in the IR spectrum of the complex compared to the free ligand indicates the involvement of the carbonyl oxygen and azomethine nitrogen in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Electronic (UV-Vis) spectroscopy provides information about the geometry of the metal complexes. The d-d transitions observed in the visible region are characteristic of the coordination environment of the metal ion. For instance, the number and position of these bands can help distinguish between octahedral, tetrahedral, and square planar geometries for transition metal complexes.

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and, consequently, the oxidation state and geometry of the metal ion.

While detailed structural data for the metal complexes of this compound are not extensively documented, the crystal structure of the free ligand, (E)-N'-(but-2-en-1-ylidene)isonicotinohydrazide, has been determined. nih.gov This provides a precise understanding of the ligand's conformation and bond parameters in the solid state, which serves as a foundation for understanding its behavior upon complexation.

Table 1: Crystallographic Data for (E)-N'-(but-2-en-1-ylidene)isonicotinohydrazide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5779(8) |

| b (Å) | 12.6191(11) |

| c (Å) | 9.2095(8) |

| β (°) | 113.511(1) |

| Volume (ų) | 1020.70(15) |

| Z | 4 |

Single-Crystal X-ray Diffraction of Metal Complexes

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes. Studies on metal complexes of hydrazones derived from isonicotinic acid hydrazide have revealed various coordination modes and geometries. For instance, the crystal structure of a Cd(II) complex with a tridentate hydrazone ligand, [Cd(DMPT)Cl2], showed a penta-coordination environment around the metal ion, crystallizing in the monoclinic crystal system with a P21/n space group. mdpi.com The unit cell parameters were determined to be a = 14.1563(9) Å, b = 9.4389(6) Å, c = 16.5381(11) Å, and β = 91.589(5)°. mdpi.com Similarly, a Zn(II) complex with the same ligand, [Zn(DMPT)Cl2], also crystallized in a monoclinic system (P21/c space group) with a slightly smaller unit cell volume. mdpi.com

The structural analysis of a tris(3-methylbenzohydrazide)-zinc tetrachloro-zincate hydrate (B1144303) crystal revealed two different coordination environments: a distorted octahedral and a tetrahedral geometry. researchgate.net Powder X-ray diffraction studies on a series of transition metal complexes with a hydrazone derived from isonicotinic acid hydrazide suggested a monoclinic system for some complexes and a triclinic system for others. researchgate.net These studies highlight the structural diversity of metal complexes involving isonicotinic acid hydrazone derivatives.

Determination of Coordination Geometry and Metal-Ligand Bond Parameters

The coordination geometry of metal complexes with this compound and related ligands is diverse, ranging from square planar and tetrahedral to octahedral and pentagonal bipyramidal. researchgate.netresearchgate.net In many cases, the hydrazone ligand acts as a tridentate chelating agent, coordinating to the metal ion through the pyridine nitrogen, the azomethine nitrogen, and the carbonyl oxygen. researchgate.netresearchgate.net

For example, in a Cd(II) complex, [Cd(DMPT)Cl2], the ligand acts as a neutral tridentate NNN-chelate, with the coordination environment around the Cd(II) ion approaching a square pyramidal geometry with some distortion. mdpi.com In the analogous Zn(II) complex, the ZnN3Cl2 coordination sphere is highly distorted and lies intermediate between a trigonal bipyramidal and a square pyramidal geometry. mdpi.com The coordination of hydrazone ligands can also lead to the formation of κ²N,N side-on coordinated hydrazonido complexes or even κ¹N hydrazido complexes through insertion reactions. nih.gov

Table 1: Selected Metal-Ligand Bond Parameters for a [Cd(DMPT)Cl2] Complex

| Bond | Length (Å) |

| Cd-N(pyridine) | 2.389(3) |

| Cd-N(hydrazone) | 2.338(3) |

| Cd-N(triazine) | 2.449(3) |

| Cd-Cl1 | 2.503(1) |

| Cd-Cl2 | 2.528(1) |

Data sourced from a study on a related hydrazone complex. mdpi.com

Spectroscopic Properties of Metal Complexes

The formation of metal complexes with this compound leads to significant changes in their spectroscopic properties, providing valuable insights into the coordination environment and electronic structure.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

The UV-Vis spectra of this compound and its metal complexes typically exhibit intraligand and charge-transfer bands. The free ligand, a related isonicotinic hydrazone derivative, shows absorption maxima in the range of 320 to 330 nm. mdpi.com Upon complexation with metal ions, new absorption bands often appear, which can be attributed to ligand-to-metal charge-transfer (LMCT) transitions. nih.gov For instance, the UV-Vis spectrum of a Cu(II) complex with N'-(2-cyanoacetyl)isonicotinohydrazide revealed a new broad band at 678 nm, characteristic of a square planar geometry, and an LMCT band at 481 nm. nih.gov The electronic spectra of a series of transition metal complexes with a novel hydrazide-hydrazone ligand of isonicotinic acid showed distinct absorption patterns in DMF, confirming complex formation. researchgate.net The study of gold(III) complexes with hydrazones derived from pyridoxal (B1214274) also utilized UV-Vis spectroscopy to investigate complex formation and stability. mdpi.com

Some metal complexes of hydrazones exhibit fluorescence, which can be modulated by the coordination of specific metal ions. For example, an acyl hydrazone derivative showed emissive properties upon selective binding to Zn²⁺. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial tool for studying paramagnetic metal complexes, such as those of Cu(II), Ni(II), and Mn(II). rdd.edu.iqresearchgate.net The EPR spectra provide information about the electronic ground state, the geometry of the complex, and the nature of the metal-ligand bonding.

For a Cu(II) complex with a hydrazone ligand, an axial EPR spectrum with hyperfine splitting can indicate a ²B1g ground state. researchgate.net The EPR spectrum of a Cu(II) complex with a phytic acid ligand in a water-glycerol matrix revealed the presence of both interacting Cu(II) centers and monomer-like signals. mdpi.com In a study of transition metal complexes with N-(phthalimidyl) isonicotinamide, the EPR spectra of the Cu(II) and Ni(II) complexes were recorded as polycrystalline samples in DMF solution. rdd.edu.iq The EPR spectra of high-spin nickel(II) complexes can show characteristic features in both the first and second derivatives. rdd.edu.iqresearchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the magnetic moments of metal complexes, which helps in elucidating their electronic configuration and geometry. For instance, the magnetic moment of a Cu(II) complex with N'-(2-cyanoacetyl)isonicotinohydrazide was found to be 1.87 B.M., which is within the typical range for Cu(II) complexes. nih.gov In a series of transition metal complexes with a novel hydrazide-hydrazone ligand, magnetic susceptibility data suggested octahedral geometry for the Ni(II) and Cu(II) complexes and tetrahedral geometry for the Co(II) and Zn(II) complexes. researchgate.net The measurements also confirmed that all the metal(II) complexes were paramagnetic, except for the diamagnetic Zn(II) complex. researchgate.net

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes of this compound are important for their potential applications. Thermal analysis (TG/DTG) can be used to study the thermal stability of these complexes and confirm their chemical formula. researchgate.net Studies on related hydrazone complexes have shown that they can undergo thermal decomposition, often ending with the formation of the corresponding metal oxide. researchgate.netnih.gov

The stability of these complexes in solution is also a key factor. For example, the stability of a Cu(II) complex with phytic acid in the presence of human serum albumin (HSA) was investigated using EPR spectroscopy. mdpi.com The results indicated that the complex's structure changed in the presence of albumin, suggesting an interaction. mdpi.com The reaction of hydrazones with certain titanium complexes can lead to insertion reactions, forming hydrazido complexes, which demonstrates the reactivity of the coordinated hydrazone ligand. nih.gov

Electrochemical Properties (e.g., Cyclic Voltammetry, Redox Behavior)

The electrochemical behavior of hydrazones, including those derived from isonicotinic acid hydrazide, is a subject of significant interest due to their potential applications in various fields, including catalysis and medicinal chemistry. Cyclic voltammetry (CV) is a key technique used to study the redox properties of these compounds and their metal complexes.

The redox behavior of hydrazone ligands is typically centered on the azomethine (-C=N-) group, which can undergo both oxidation and reduction. The presence of electron-donating or electron-withdrawing substituents on the aldehyde or hydrazide portion of the molecule can significantly influence the redox potentials. In the case of isonicotinic acid hydrazones, the pyridine ring also contributes to the electrochemical profile.

Studies on various Schiff base hydrazones and their metal complexes have revealed that these compounds exhibit interesting electrochemical activities. For instance, the cyclic voltammogram of a Schiff base ligand can show irreversible oxidation and quasi-reversible reduction peaks. The electrochemical trifluoromethylation of isonicotinic acid hydrazide itself has been investigated, showing that it undergoes anodic oxidation, although a distinct oxidation peak may not always be observed within the typical voltammetric window, suggesting complex electrode processes that can include adsorption. orientjchem.org

Upon complexation with metal ions, the redox properties of the hydrazone ligand are often modified. The metal center can introduce its own redox processes, and the coordination can shift the redox potentials of the ligand. For example, the cyclic voltammograms of Mn(II), Co(II), and Cu(II) complexes of a Schiff base derived from 1-(5-chloro-2-hydroxyphenyl)ethanone and 4-amino-3-trifluoromethylaniline show a one-electron quasi-reversible reduction wave in the cathodic region, attributed to a metal-centered process. thepharmajournal.com

In a study of a titanium(IV) complex with a hydrazone Schiff base ligand, a reversible peak corresponding to the Ti(IV)/Ti(III) redox couple was observed. researchgate.net Similarly, cobalt complexes with hydrazone-based ligands have been shown to exhibit multielectron redox behavior, where the redox potential of the cobalt center can be systematically modulated by the electronic effects of substituents on the ligand. nih.gov

The solvent can also play a crucial role in the redox behavior of these complexes. For a VO(V) complex of salicylaldehyde (B1680747) benzoylhydrazone, the redox potentials were found to follow the order: CH₂Cl₂ < CH₃CN < DMF, indicating a solvent-dependent electrochemical response. jlu.edu.cn

Table 1: Representative Electrochemical Data for Related Hydrazone Compounds

| Compound/Complex | Redox Process | Potential (V) vs. Ref. | Reversibility | Reference |

| [Ti(L)(OCH₃)(acac)] (L = (E)-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide) | Ti(IV)/Ti(III) | E° = -0.768 vs. Ag/AgCl | Reversible | researchgate.net |

| Isonicotinic acid hydrazide | Oxidation | ~1.4 vs. Ag/AgCl | Irreversible | orientjchem.org |

| Mn(II)/Co(II)/Cu(II) complexes of a Schiff base | M(II)/M(I) | -1.02 to +0.7 | Quasi-reversible | thepharmajournal.com |

| VO(L)(CH₃O)(CH₃OH) (H₂L = salicylaldehyde benzoylhydrazone) | V(V)/V(IV) | Varies with solvent | - | jlu.edu.cn |

Note: The data in this table is for structurally related compounds and is intended to be representative of the class. The exact values for this compound may differ.

Thermal Stability and Decomposition Pathways

The thermal stability of coordination compounds is a critical parameter that provides insights into their structure, the nature of bonding, and their suitability for various applications. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the primary techniques employed to investigate the thermal decomposition of hydrazone ligands and their metal complexes.

The thermal decomposition of hydrazone Schiff bases and their metal complexes typically occurs in a stepwise manner. For the free ligand, the initial weight loss may correspond to the loss of adsorbed or lattice water, followed by the decomposition of the organic moiety at higher temperatures.

Upon complexation with metal ions, the thermal stability of the hydrazone ligand is often enhanced. nih.gov The decomposition of the metal complexes usually involves the loss of any coordinated solvent molecules (e.g., water or ethanol) in the initial steps, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. ajrconline.orgresearchgate.net

For example, the TGA of metal complexes of a Schiff base derived from 2-aminophenol (B121084) and salicylaldehyde showed that the decomposition proceeds in multiple steps, with the final residue corresponding to the respective metal oxide. ajrconline.org Similarly, a study on transition metal complexes of a hydrazone ligand derived from 2-5-dihydroxy propiophenone (B1677668) and pyrazine-2-carbohydrazide (B1222964) revealed that the kinetic parameters evaluated from the thermal decomposition data could provide further support for the proposed structures of the complexes. chemistryjournal.net

The thermal decomposition pathways can also provide information about the coordination mode of the ligand. For instance, the presence of coordinated water molecules is often indicated by a weight loss step at a lower temperature compared to the decomposition of the organic part of the molecule. researchgate.net In some cases, the thermal analysis can help to distinguish between different structural isomers or to study structural changes that occur upon heating. researchgate.net

While specific TGA/DTA data for this compound is not available in the reviewed literature, the general thermal behavior of related isoniazid-derived Schiff bases and their metal complexes can be inferred. It is expected that the compound would exhibit a multi-stage decomposition pattern. For its metal complexes, the initial decomposition would likely involve the loss of any coordinated water or solvent molecules, followed by the decomposition of the crotonaldehyde and isonicotinic acid hydrazide moieties, with the final product being the corresponding metal oxide. The thermal stability of the complexes would be expected to be greater than that of the free ligand. nih.gov

Table 2: Representative Thermal Decomposition Data for Related Hydrazone Complexes

| Complex | Temperature Range (°C) | % Mass Loss (Found/Calcd.) | Assignment | Reference |

| [Cu(L)(H₂O)₂] (L = a Schiff base ligand) | 150-250 | - | Loss of coordinated water | researchgate.net |

| [Ni(L)(H₂O)₂] (L = a Schiff base ligand) | 250-600 | - | Decomposition of organic ligand | researchgate.net |

| Co(II) complex of a Schiff base dye | 230-953 | 24.28 / 25.19 | Loss of C₅H₁₀N₂O fragment | nih.gov |

| Cu(II) complex of a Schiff base dye | 300-780 | 21.07 / 20.33 | Loss of C₆H₄O fragment | nih.gov |

Note: The data in this table is for structurally related compounds and is intended to be representative of the class. The exact decomposition temperatures and pathways for this compound and its complexes may differ.

Advanced Applications in Chemical Sciences

Catalytic Applications of Crotonaldehyde (B89634) Isonicotinic Acid Hydrazone and Its Metal Complexes

Hydrazones, including those derived from isonicotinic acid hydrazide, are well-regarded for their ability to form stable complexes with a variety of metal ions. jptcp.comjptcp.com These metal complexes often exhibit significant catalytic activity, participating in a range of organic transformations. The catalytic prowess of these compounds stems from the hydrazone ligand's ability to stabilize the metal center and influence its electronic properties, thereby modulating its reactivity.

Metal complexes of hydrazone ligands are versatile catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis , these complexes, often featuring metals like zinc(II), can effectively catalyze multicomponent reactions such as the ketone-amine-alkyne (KA²) coupling to produce tetrasubstituted propargylamines. nih.gov The flexibility of the hydrazone ligand allows for the formation of complexes with various coordination geometries, which is a key factor in their catalytic efficacy. nih.gov

In the realm of heterogeneous catalysis , hydrazone-based systems also show considerable promise. For instance, iron-nitrogen-carbon (Fe-N-C) heterogeneous catalysts have been successfully employed for the aerobic oxidation of hydrazones to diazo compounds. nih.gov This highlights the potential for developing robust and recyclable catalysts based on crotonaldehyde isonicotinic acid hydrazone for various oxidation reactions. The ability to function in a continuous flow process further underscores the industrial applicability of such heterogeneous catalysts. nih.gov

The catalytic activity of hydrazone complexes is often dependent on the nature of the metal ion and the specific structure of the hydrazone ligand. The general structure of hydrazones, R¹R²C=N-NR³R⁴, allows for a wide range of derivatives with tailored electronic and steric properties. wikipedia.org

The catalytic mechanisms involving hydrazone metal complexes are diverse and depend on the specific reaction. In many cases, the hydrazone ligand is not merely a spectator but an active participant in the catalytic cycle. For example, in the electrocatalytic hydrogen evolution reaction (HER) catalyzed by pyridyl aroyl hydrazone-based metal complexes, the ligand itself can be redox-active and provide protonation sites, leading to a ligand-centered reactivity. mdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating these mechanisms. For instance, DFT studies on the complexation of hydrazone systems with metal ions like Cu²⁺ can help identify the binding sites and understand the electronic and structural changes that occur upon complexation, which are crucial for their catalytic function. wikipedia.org The keto-enol tautomerism in hydrazones can also play a significant role in their coordination chemistry and subsequent catalytic activity. nih.gov

Chemosensing Applications

The structural features of this compound make it a promising candidate for the development of chemosensors. The presence of both hydrogen bond donors (N-H) and acceptors (C=O and pyridine (B92270) nitrogen), along with a conjugated system, allows for selective interactions with various analytes, leading to a detectable signal.

Hydrazone-based chemosensors have been extensively developed for the detection of a wide array of species, including metal ions and small molecules. researchgate.net These sensors can operate through different mechanisms, such as colorimetric or fluorescent changes upon analyte binding. For example, hydrazone-based fluorescent chemosensors have been designed for the detection of biologically relevant metal ions. researchgate.net The synthesis of such sensors often involves the condensation of a hydrazine (B178648) derivative with an appropriate aldehyde or ketone. researchgate.net

Novel hydrazone-based compounds have been synthesized and shown to act as "turn-on" fluorescent chemosensors for ions like Fe³⁺ and as colorimetric sensors for Cu²⁺. nih.gov The versatility of the hydrazone scaffold allows for the design of sensors with high sensitivity and selectivity.

The detection mechanism of hydrazone-based chemosensors is typically based on the interaction between the analyte and the sensor molecule, which perturbs the electronic properties of the sensor, resulting in a change in its photophysical properties. Common mechanisms include:

Intramolecular Charge Transfer (ICT): Binding of an analyte can modulate the ICT process within the sensor molecule, leading to a change in fluorescence or color. researchgate.net

Photoinduced Electron Transfer (PET): The interaction with an analyte can inhibit or enhance a PET process, causing a "turn-on" or "turn-off" of fluorescence.

Deprotonation: The acidic N-H proton of the hydrazone can be abstracted by basic anions, leading to a color change. dergipark.org.tr

The selectivity of a hydrazone-based sensor is determined by the specific binding sites and the nature of the interaction with the analyte. By carefully designing the molecular structure, it is possible to achieve high selectivity for a particular ion or molecule. For instance, the number and type of donor atoms in the hydrazone ligand can be tailored to selectively bind to specific metal ions.

Materials Science Applications

The ability of hydrazones to participate in the formation of polymers and their interaction with metal ions also opens up possibilities in materials science. While specific applications for this compound in this area are not well-documented, the properties of related hydrazone derivatives suggest potential uses.

Hydrazones have been incorporated into polymers to create materials with specific functionalities. For example, their acid-degradable nature makes them suitable for applications in drug delivery systems. jptcp.com The cross-linking of polymers with hydrazone-containing molecules can lead to the formation of hydrogels with tunable properties.

Furthermore, the complexation of hydrazones with metal ions can be utilized to create metal-organic frameworks (MOFs) or coordination polymers. These materials can have interesting properties, such as porosity, which could be exploited for applications in gas storage, separation, and catalysis. The synthesis of novel aroylhydrazone ligands and their metal complexes has been explored for applications such as the adsorption of dyes from wastewater, indicating their potential in environmental remediation materials. researchgate.net

Use as Building Blocks for Coordination Polymers or Metal-Organic Frameworks (MOFs)

Isonicotinoyl hydrazones are well-regarded in coordination chemistry as highly adaptable polydentate ligands. nih.gov The presence of multiple donor atoms—specifically the pyridine nitrogen, the azomethine nitrogen, and the carbonyl oxygen—allows them to bind to metal ions in various ways, facilitating the self-assembly of intricate, multidimensional structures. nih.govresearchgate.net This versatility makes them excellent building blocks for creating coordination polymers and Metal-Organic Frameworks (MOFs).

While research specifically employing this compound in MOF synthesis is not extensively documented, the principles are well-established through studies on analogous isonicotinoyl hydrazone ligands. For instance, researchers have successfully used 4-pyridinecarbaldehyde isonicotinoyl hydrazone (pcih) in conjunction with carboxylate linkers to construct new zinc-based 3D MOFs. researchgate.net In one study, a layered 2D zinc-organic framework was synthesized using isophthalate (B1238265) ions and 'pcih'. nih.gov This framework demonstrated dynamic behavior after thermal activation, showing selective adsorption of CO₂ over N₂ and an ability to adsorb hydrogen. nih.gov The structure of these MOFs often consists of layers or pillars, where the hydrazone ligand bridges metal centers, creating porous networks. researchgate.net

Similarly, the copper(II) complex of di-2-pyridyl ketone isonicotinoyl hydrazone has been shown to form a one-dimensional zigzag coordination polymer in the solid state. nih.gov These examples underscore the capacity of the isonicotinoyl hydrazone scaffold to direct the formation of extended metal-organic networks. The specific structure of the aldehyde or ketone precursor introduces variability in the ligand's steric and electronic properties, which in turn influences the final architecture and properties of the resulting framework. The crotonaldehyde fragment in the target compound, with its conjugated double bond, could introduce additional electronic functionalities or serve as a site for post-synthetic modification within a framework.

Table 1: Examples of MOFs and Coordination Polymers from Related Isonicotinoyl Hydrazones

| Ligand | Metal Ion | Framework Type | Key Structural Feature | Reference |

|---|---|---|---|---|

| 4-pyridinecarbaldehyde isonicotinoyl hydrazone (pcih) & Isophthalate | Zinc(II) | 2D Layered MOF | Interdigitated layers with 0D cavities | nih.gov |